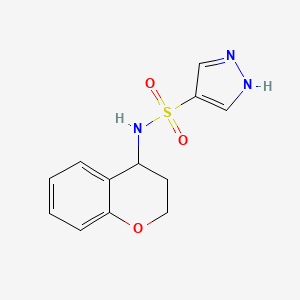![molecular formula C15H21BrN2O B7559507 N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide, commonly known as BPEA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEA belongs to the class of compounds known as piperidinyl amides and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of BPEA is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. BPEA has been found to bind to the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, BPEA enhances the activity of GABA, leading to an overall decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
BPEA has been found to exhibit various biochemical and physiological effects, including anxiolytic, anticonvulsant, and analgesic effects. BPEA has also been found to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, BPEA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using BPEA in lab experiments is its well-characterized pharmacological profile. BPEA has been extensively studied in various animal models, and its effects on behavior and physiology are well understood. Additionally, BPEA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BPEA in lab experiments is its potential for off-target effects. BPEA has been found to interact with other neurotransmitter receptors in addition to the GABAA receptor, which could complicate its use in certain experimental settings.
未来方向
There are several future directions for research on BPEA. One area of interest is the development of more selective and potent GABAA receptor modulators based on the structure of BPEA. Another area of interest is the investigation of BPEA's potential as a treatment for inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of BPEA and its effects on neurotransmitter signaling in the brain.
合成方法
The synthesis of BPEA involves the reaction of 2-bromo-1-phenylethanone with piperidine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield BPEA. The synthesis of BPEA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
BPEA has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPEA has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In pharmacology, BPEA has been studied for its potential as a drug candidate for the treatment of pain and inflammation. In medicinal chemistry, BPEA has been studied for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(13-4-2-3-5-14(13)16)18-15(19)10-12-6-8-17-9-7-12/h2-5,11-12,17H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHVHWRIZNXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)


![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)